molecular formula C6H8BrN3O3 B2569934 2-Pyridinamine,5-bromo-6-methyl-,nitrate CAS No. 876620-86-9

2-Pyridinamine,5-bromo-6-methyl-,nitrate

Cat. No.: B2569934
CAS No.: 876620-86-9
M. Wt: 250.052
InChI Key: NBNMDKSXBBCYFT-UHFFFAOYSA-N
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Description

2-Pyridinamine, 5-bromo-6-methyl-, nitrate is a chemical compound with the molecular formula C6H7BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinamine, 5-bromo-6-methyl-, nitrate typically involves the bromination of 2-Pyridinamine, 6-methyl-. The process begins by dissolving 2-Pyridinamine, 6-methyl- in acetic acid and adding bromine at a controlled temperature. The reaction mixture is then stirred and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the production of 2-Pyridinamine, 5-bromo-6-methyl-, nitrate can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinamine, 5-bromo-6-methyl-, nitrate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different derivatives.

    Reduction Reactions: The nitrate group can be reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide and potassium carbonate.

    Oxidation: Reagents such as potassium permanganate and hydrogen peroxide are used.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions include various substituted pyridines and reduced derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

2-Pyridinamine, 5-bromo-6-methyl-, nitrate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Pyridinamine, 5-bromo-6-methyl-, nitrate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-bromo-4,6-dimethylpyridine
  • 2-Bromo-5-nitropyridine
  • 2-Pyridinamine, 5-methyl-

Uniqueness

2-Pyridinamine, 5-bromo-6-methyl-, nitrate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-bromo-6-methylpyridin-2-amine;nitric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2.HNO3/c1-4-5(7)2-3-6(8)9-4;2-1(3)4/h2-3H,1H3,(H2,8,9);(H,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNMDKSXBBCYFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N)Br.[N+](=O)(O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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